molecular formula C13H10N2OS B14230826 1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- CAS No. 820964-10-1

1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-

Cat. No.: B14230826
CAS No.: 820964-10-1
M. Wt: 242.30 g/mol
InChI Key: XOMYYIHNLSMRQW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and material science. This compound features a fused bicyclic system, which includes both pyrrole and imidazole rings, making it a versatile scaffold for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is advantageous as it is free of work-up and does not require column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- has several scientific research applications:

Mechanism of Action

The mechanism by which 1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- exerts its effects involves the modulation of specific molecular targets and pathways. For instance, it has been shown to modulate VDR signaling, leading to the regulation of autophagy and apoptosis pathways . This modulation is achieved through the interaction with VDR and subsequent activation or inhibition of downstream signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- is unique due to its specific substitution pattern and the presence of a thioxo group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

CAS No.

820964-10-1

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

2-benzyl-3-sulfanylidenepyrrolo[1,2-c]imidazol-1-one

InChI

InChI=1S/C13H10N2OS/c16-12-11-7-4-8-14(11)13(17)15(12)9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

XOMYYIHNLSMRQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CN3C2=S

Origin of Product

United States

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